1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

Catalog No.
S3023429
CAS No.
50366-53-5
M.F
C16H15BrO3S
M. Wt
367.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-p...

CAS Number

50366-53-5

Product Name

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone

IUPAC Name

1-(4-bromophenyl)-3-(4-methylphenyl)sulfonylpropan-1-one

Molecular Formula

C16H15BrO3S

Molecular Weight

367.26

InChI

InChI=1S/C16H15BrO3S/c1-12-2-8-15(9-3-12)21(19,20)11-10-16(18)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3

InChI Key

BMMJIMFDTARFEJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)Br

solubility

not available

Surface Chemistry

Field: Surface Science

Methods: Techniques like Scanning Tunneling Microscopy (STM) are used to observe the behavior of the compound at the atomic level when in contact with different metal surfaces .

Results: The findings have implications for the development of new materials with tailored surface properties, potentially impacting industries like electronics and nanotechnology.

Molecular Architecture

Field: Nanotechnology

Methods: Self-assembly and Ullmann reactions are employed to create these structures on metallic surfaces .

Results: The ability to control the formation of these intricate structures opens up possibilities for creating advanced nanomaterials with specific desired properties.

Chemical Synthesis Research

Field: Synthetic Chemistry

Results: The versatility of this compound in chemical synthesis has been demonstrated by the successful creation of numerous novel compounds.

Enzyme Interaction Studies

Field: Biochemistry

Methods: Assays are conducted to study the binding affinity and inhibitory effects of the compound on specific enzymes .

Results: The research has provided insights into the compound’s mechanism of action and its possible applications in drug development.

Life Sciences Research

Field: Life Sciences

Methods: Various in vitro and in vivo experiments are conducted to assess the biological effects of the compound .

1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone is an organic compound characterized by its distinctive molecular structure, which includes a bromine atom, a sulfonyl group, and a ketone functional group. Its molecular formula is C16H15BrO2S, and it has a molecular weight of approximately 351.26 g/mol. The compound features a propanone backbone with a bromophenyl group at the first position and a methylphenyl sulfonyl group at the third position, contributing to its unique chemical properties and potential biological activities.

, including:

  • Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted with different nucleophiles, allowing for the synthesis of various derivatives.
  • Oxidation: This reaction can modify the compound's functional groups, potentially enhancing its biological activity.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions, linking different organic molecules to form new compounds.

Studies have indicated that 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone exhibits several biological activities. It has been associated with:

  • Antimicrobial Properties: Preliminary research suggests potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects: The compound may interact with inflammatory pathways, indicating possible therapeutic uses in treating inflammatory diseases.
  • Cytotoxicity: Some studies have shown that it may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent .

The synthesis of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves multiple steps:

  • Preparation of Bromophenyl Compound: The initial step often involves synthesizing the bromophenyl moiety through bromination of phenol derivatives.
  • Formation of Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions involving appropriate methylphenyl compounds.
  • Final Coupling Reaction: The final product is obtained by coupling the bromophenyl and sulfonyl components through condensation reactions .

The applications of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone are diverse and include:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anticancer therapies.
  • Chemical Research: It can be utilized in various chemical synthesis processes as an intermediate or building block for more complex organic molecules .
  • Material Science: Its unique properties may find applications in developing new materials or coatings with specific functionalities.

Interaction studies focus on how 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone interacts with biological systems. Preliminary assessments indicate that it may interact with enzymes involved in inflammatory pathways or cancer progression. Understanding these interactions is crucial for elucidating its pharmacological potential and mechanisms of action .

Several compounds exhibit structural similarities to 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanoneC16H15ClO2SContains chlorine instead of bromine, affecting reactivity.
3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanoneC16H15BrO3SFeatures a sulfonyl instead of sulfanyl group.
3-(Phenylsulfanyl)-1-(4-methylphenyl)-1-propanoneC16H15OSLacks bromine substitution but retains similar functionality.

Uniqueness

The unique presence of both bromine and sulfonyl groups in 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone distinguishes it from similar compounds. This composition potentially enhances its reactivity and biological profile, making it an interesting candidate for further exploration in medicinal chemistry and related fields.

XLogP3

3.5

Dates

Last modified: 08-17-2023

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